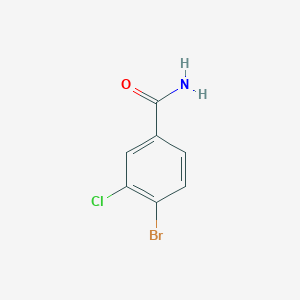

4-Bromo-3-chlorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJIBPRNEZNFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619824 | |

| Record name | 4-Bromo-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228826-41-2 | |

| Record name | 4-Bromo-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 4 Bromo 3 Chlorobenzamide

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and understanding the bonding characteristics within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For aromatic compounds like 4-Bromo-3-chlorobenzamide, characteristic vibrational modes include C-H stretching, C-C stretching within the benzene (B151609) ring, and the vibrations of the amide group (-CONH2). The positions of the bromine and chlorine substituents on the benzene ring influence the vibrational frequencies.

Key vibrational modes observed in the FTIR spectrum of related benzamide (B126) structures include:

N-H Stretching: The amide group typically shows asymmetric and symmetric stretching vibrations. For instance, in some benzamide derivatives, these bands appear around 3450 cm⁻¹ and 3460 cm⁻¹. nih.gov

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band for amides, generally appearing in the region of 1725 ± 65 cm⁻¹. nih.gov

N-H Bending: The in-plane bending vibration of the N-H bond is also a notable feature. nih.gov

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-Cl and C-Br Stretching: The vibrations involving the carbon-halogen bonds are found at lower frequencies in the spectrum. C-Cl deformations, for example, are expected below 600 cm⁻¹. researchgate.net

The specific frequencies for this compound would be influenced by the electronic effects of the halogen substituents on the aromatic ring and the amide group.

Fourier-Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the context of this compound, FT-Raman spectroscopy can provide valuable information about the vibrations of the benzene ring and the carbon-halogen bonds. americanpharmaceuticalreview.comsemi.ac.cn

Key features in the FT-Raman spectra of similar aromatic compounds include:

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. For instance, a strong Raman mode for C-C stretching can be observed. oatext.com

N-H Vibrations: The N-H stretching and bending vibrations of the amide group are also observable in the Raman spectrum. nih.gov

C=O Stretching: The carbonyl stretch is also Raman active. nih.gov

C-H Vibrations: Both aromatic and amide C-H stretching and bending modes can be identified. oatext.com

The combination of FTIR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of this compound. uliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). jst.go.jpuva.nl

In the ¹H NMR spectrum of this compound, one would expect to see signals for the aromatic protons and the amide protons. The substitution pattern on the benzene ring—a bromine atom at position 4 and a chlorine atom at position 3—results in a specific splitting pattern for the aromatic protons.

Aromatic Protons: The protons on the benzene ring will appear as distinct signals. Their chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are determined by their position relative to the electron-withdrawing halogen and amide groups.

Amide Protons (-CONH₂): The two protons of the amide group may appear as a broad singlet or as two separate signals, depending on the solvent and temperature, due to restricted rotation around the C-N bond and exchange with solvent protons.

For example, in a related compound, 4-bromobenzamide (B181206), the aromatic protons appear in the range of δ 7.5-8.2 ppm in DMSO-d6. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. uva.nl

For this compound, the ¹³C NMR spectrum would show signals for:

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group typically resonates at a low field (high ppm value), often in the range of 165-175 ppm. libretexts.org

Aromatic Carbons: The six carbons of the benzene ring will each produce a signal. The chemical shifts of these carbons are influenced by the attached substituents. The carbons directly bonded to the bromine (C-Br) and chlorine (C-Cl) atoms (ipso-carbons) have characteristic chemical shifts. stackexchange.com The other aromatic carbons will also have their chemical shifts affected by the inductive and resonance effects of the substituents.

The analysis of ¹³C NMR spectra is often aided by empirical calculations and comparison with data from similar structures. stackexchange.comresearchgate.net

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound itself is not chiral and does not exhibit complex stereoisomerism, advanced NMR techniques can be applied to study its conformation, particularly the orientation of the amide group relative to the benzene ring.

Techniques such as:

Nuclear Overhauser Effect Spectroscopy (NOESY): Can provide information about the spatial proximity of protons, which can help determine the preferred conformation of the molecule in solution. uva.nl

Variable Temperature (VT) NMR: Can be used to study dynamic processes, such as the rotation around the C-N amide bond. By recording spectra at different temperatures, it is possible to determine the energy barrier for this rotation.

These advanced methods, while not always necessary for basic structural confirmation, offer deeper insights into the three-dimensional structure and dynamic behavior of molecules like this compound. researchgate.net

Data Tables

Table 1: Representative ¹H NMR Data for Benzamide-related Structures

| Compound | Solvent | Aromatic Protons (δ, ppm) | Amide Protons (δ, ppm) | Reference |

| N-(4-Bromo-3-hydroxyphenyl)-3-chlorobenzamide | DMSO-d₆ | 7.09-7.98 (m) | 10.35 (d) | jst.go.jp |

| 2-Amino-4-chlorobenzamide | Methanol-d₄ | 6.54-7.47 | Not specified | nih.gov |

| 4-Bromobenzamide | DMSO-d₆ | 7.68 (d), 7.84 (d) | 7.5 (br s), 8.1 (br s) | chemicalbook.com |

Table 2: Representative ¹³C NMR Data for Benzamide-related Structures

| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |

| N-(4-Bromo-3-hydroxyphenyl)-3-chlorobenzamide | DMSO-d₆ | 156.22 | 103.43-147.38 | jst.go.jp |

| 2-Amino-4-chlorobenzamide | DMSO-d₆ | 169.91 | 117.96-140.83 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. msu.edusci-hub.se When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for its color. upi.edu

For aromatic compounds like this compound, the electronic transitions primarily involve π → π* and n → π* transitions. The benzoyl group and the halogen-substituted phenyl ring act as chromophores. The absorption bands in the UV-Vis spectrum can be influenced by the presence and position of substituents on the aromatic rings. up.ac.za Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) or a hypochromic effect (a decrease in absorption intensity) depending on their electronic properties and position. up.ac.za

In the case of substituted benzamides, complexation and hydrogen bonding can also lead to shifts in the absorption bands. up.ac.za Specifically, bathochromic shifts of both the primary and secondary absorption bands are often observed upon complexation. up.ac.za

Table 1: UV-Vis Spectroscopic Data for Related Compounds

| Compound/Complex Type | Primary Band Shift Range (nm) | Secondary Band Shift Range (nm) |

| Benzoic Acid Complexes | 223 - 253 | 274 - 307 |

This table illustrates typical shifts observed in related benzoic acid complexes, providing a reference for the expected spectral behavior of this compound. Specific data for this compound was not available in the searched sources.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. savemyexams.com In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the removal of an electron to form a molecular ion (M+). savemyexams.com This molecular ion is often unstable and fragments into smaller, characteristic ions.

For this compound (C₇H₅BrClNO), the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), results in a distinctive isotopic pattern for the molecular ion and any fragment ions containing these halogens. chemguide.co.uk

Molecular Ion Peak: The molecular ion peak for this compound would appear as a cluster of peaks due to the different isotopic combinations. The exact mass of the most abundant isotopic combination can be calculated. chemsrc.com The presence of both bromine and chlorine leads to M+, M+2, and M+4 peaks with characteristic relative intensities. chemguide.co.uk

Fragmentation Pattern: The fragmentation of benzamides is well-documented. libretexts.orgarizona.edu Common fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the amino group or the phenyl group.

Cleavage of the C-N bond.

Loss of small neutral molecules like CO. savemyexams.com

The presence of halogen atoms will influence the fragmentation, and the resulting fragments will also exhibit the characteristic isotopic patterns of bromine and chlorine. chemguide.co.uklibretexts.org

Table 2: Expected Isotopic Pattern for a Molecule Containing One Bromine and One Chlorine Atom

| Ion | Relative Abundance Ratio |

| M+ | 3 |

| M+2 | 4 |

| M+4 | 1 |

This table shows the theoretical relative intensities of the molecular ion peaks for a compound containing one bromine and one chlorine atom, based on the natural abundance of their isotopes. This pattern is a key diagnostic feature in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound was not found in the search results, analysis of related structures provides insight into the expected solid-state conformation. For instance, in the crystal structure of N-(4-bromophenyl)-2-chloro-benzamide, the molecule exhibits specific bond lengths for C-Br (approximately 1.89 Å) and C-Cl (approximately 1.74 Å).

In the solid state, benzamide derivatives often form hydrogen-bonded networks. researchgate.net For this compound, it is anticipated that the amide N-H group would participate in hydrogen bonding with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or more complex supramolecular architectures. researchgate.net The planarity of the aromatic rings and the dihedral angles between them are also key structural features that would be determined by X-ray crystallography. researchgate.netresearchgate.net

Table 3: Representative Bond Lengths in a Related Halogenated Benzamide

| Bond | Approximate Length (Å) |

| C-Br | 1.89 |

| C-Cl | 1.74 |

This table provides typical bond lengths for carbon-halogen bonds in a similar molecule, N-(4-bromophenyl)-2-chloro-benzamide, offering a reference for the expected values in this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chlorobenzamide

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical compounds. For 4-bromo-3-chlorobenzamide, DFT calculations, particularly using the B3LYP method combined with various basis sets like 6-311++G(d,p), provide significant insights into its structural and reactive nature. researchid.co These theoretical approaches are crucial for understanding the molecule's behavior and potential applications.

Geometry Optimization and Energetic Landscape Exploration

Theoretical calculations using DFT are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. researchid.co This involves finding the minimum energy conformation on the potential energy surface. The optimized structural parameters, such as bond lengths and bond angles, can then be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. researchid.co For similar benzamide (B126) structures, DFT calculations have shown good correlation with experimental values. For instance, in a related compound, 3-chlorobenzamide, the bond angles calculated by DFT were found to be in close agreement with experimental data, with deviations being minimal. The exploration of the energetic landscape helps in understanding the molecule's stability and conformational preferences. researchid.co

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower chemical reactivity. A smaller gap suggests higher reactivity and ease of electronic excitation. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. uni-muenchen.de

Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, areas with positive potential, depicted in blue, are prone to nucleophilic attack and are generally found around hydrogen atoms. researchgate.net For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms of the amide group as potential sites for electrophilic interaction, while the hydrogen atoms and regions near the halogen atoms could be sites for nucleophilic interaction. researchgate.net This visual representation of chemical reactivity is a powerful tool for understanding intermolecular interactions. researchgate.net

Fukui Function and Mulliken Population Analysis for Electrophilic/Nucleophilic Sites

To quantitatively predict the reactive sites for electrophilic and nucleophilic attacks, Fukui functions and Mulliken population analysis are employed. uni-muenchen.de The Fukui function is a concept within DFT that helps to identify which atoms in a molecule are more likely to accept or donate electrons. researchgate.net

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. uni-muenchen.dewikipedia.org By calculating the charge distribution, it is possible to identify atoms with a net positive or negative charge, which correspond to electrophilic and nucleophilic centers, respectively. researchgate.net However, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.de Despite this limitation, the analysis provides valuable qualitative insights into the charge distribution and helps in understanding the electrostatic properties of the molecule. researchgate.netuni-muenchen.de For substituted benzamides, these analyses can pinpoint how the electron density is distributed across the aromatic ring and the amide group, influenced by the presence of halogen substituents.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugative interactions and charge delocalization within the molecule. researchgate.netuni-muenchen.de

Table 2: Key NBO Interactions and Their Significance

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| Hyperconjugation | Bonding orbitals (e.g., C-C, C-H) | Antibonding orbitals (e.g., C-C, C-H) | Stabilizes the molecule through electron delocalization. |

| Lone Pair Delocalization | Lone pair orbitals (e.g., on O, N) | Antibonding orbitals (e.g., C-C, C=O) | Influences the geometry and reactivity of the amide group. |

| Intra/Intermolecular H-bonding | Lone pair orbital | Antibonding σ* orbital of an X-H bond | Important for determining crystal packing and condensed-phase properties. |

Theoretical Vibrational Spectra and Associated Thermodynamic Functions

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled to better match the experimental spectra, accounting for anharmonicity and other factors not fully captured by the theoretical model. The comparison between the theoretical and experimental (FT-IR and FT-Raman) spectra helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchid.co

Furthermore, the calculated vibrational frequencies can be used to determine various thermodynamic functions of the molecule, such as enthalpy, entropy, and heat capacity, as a function of temperature. researchgate.net These thermodynamic properties are essential for understanding the molecule's behavior under different conditions and for predicting the feasibility and outcomes of chemical reactions. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. uci.edu It extends the principles of Density Functional Theory (DFT), which is primarily for ground-state properties, to time-dependent phenomena, making it suitable for predicting electronic transitions and optical response properties. uci.eduaps.org The methodology involves solving a set of time-dependent single-particle equations (the Time-Dependent Kohn-Sham equations) to determine how the electron density of a molecule responds to a time-varying electric field, such as that of light. uci.edu

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum by calculating the energies of the lowest singlet-to-singlet electronic transitions. researchgate.net These calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). chemrxiv.org The analysis often focuses on the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. researchgate.net This analysis helps in understanding the nature of the electronic excitations, such as n→π* or π→π* transitions, which are characteristic of molecules containing carbonyl groups and aromatic rings. researchgate.net By examining the molecular orbitals involved, researchers can determine how the bromo and chloro substituents on the phenyl ring influence the electronic structure and the resulting absorption spectrum.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table presents hypothetical data representative of typical TD-DFT outputs.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.35 | 285 | 0.015 | HOMO-1 → LUMO (n→π*) |

| S₀ → S₂ | 4.88 | 254 | 0.210 | HOMO → LUMO (π→π*) |

| S₀ → S₃ | 5.25 | 236 | 0.155 | HOMO → LUMO+1 (π→π*) |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ekb.egsmolecule.com This method is instrumental in drug discovery and medicinal chemistry for predicting ligand-target interactions and binding affinities.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as the free energy of binding (ΔG), which indicates the stability of the ligand-receptor complex. ekb.eg Docking algorithms, such as those used in AutoDock, explore a vast number of possible binding poses of the ligand within the active site of the receptor and use a scoring function to rank them. ekb.eg The scoring function calculates an estimated binding energy (in kcal/mol) for each pose. A more negative value signifies a more favorable binding interaction and higher predicted affinity. ekb.eg

For this compound, docking studies would involve selecting a relevant protein target. The simulation would then predict the most stable binding pose and provide a corresponding binding energy score. This score allows for a quantitative comparison of its binding potential against other ligands or known inhibitors of the same target. researchgate.net

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target This table contains illustrative data to demonstrate typical docking simulation results.

| Docking Pose | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 0.58 | LEU83, VAL91, LYS30 |

| 2 | -8.2 | 0.95 | PHE145, ALA32 |

| 3 | -7.9 | 1.75 | ASP144, GLU90 |

Beyond a simple energy score, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. ekb.egsmolecule.com This interaction profile includes hydrogen bonds, hydrophobic interactions, halogen bonds (involving the bromine and chlorine atoms), and π-π stacking. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the halogenated benzene (B151609) ring can participate in halogen bonds and hydrophobic interactions.

Similarity analysis compares the predicted binding mode of this compound with that of a known reference ligand or a co-crystallized ligand if available. ekb.eg This is often assessed using the root-mean-square deviation (RMSD) between the atoms of the docked ligand and the reference ligand. An RMSD value of less than 2.0 Å is generally considered to indicate a successful docking pose that accurately reproduces the known binding mode. ekb.eg This validation step is crucial for ensuring the reliability of the docking protocol before using it to screen new compounds.

Computational Assessment of Binding Affinities

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. unito.it For a molecule like this compound, MD simulations provide valuable information about its conformational flexibility and the stability of its various shapes (conformers). The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time.

By simulating the molecule in a solvent (typically water) at a specific temperature and pressure, researchers can observe its dynamic behavior. This includes rotations around single bonds, such as the bond connecting the carbonyl group to the phenyl ring. Analysis of the MD trajectory can reveal the most populated conformations, the energy barriers between them, and how the molecule's structure fluctuates. When applied to a ligand-receptor complex predicted by molecular docking, MD simulations can assess the stability of the binding pose and the persistence of key intermolecular interactions over the simulation time. unito.it

Computational Prediction of Crystal Forms and Energetics

Computational methods are increasingly used to predict the crystal structures of organic molecules, a field known as Crystal Structure Prediction (CSP). uu.nlresearchgate.net These methods aim to find the most stable packing arrangements of a molecule in a crystal lattice, which correspond to the lowest points on the crystal energy landscape. researchgate.net

A key component of CSP is the calculation of lattice energy, which is the energy released when isolated molecules come together to form a crystal lattice. researchgate.netresearchgate.net These calculations are vital for predicting polymorphism (the existence of multiple crystal forms of the same compound) and for screening for potential cocrystals. researchgate.netacs.org A cocrystal is a crystalline material composed of two or more different molecules in the same lattice.

For a cocrystal to form, the new crystalline phase must be thermodynamically more stable than the crystalline forms of the individual components. researchgate.net This can be predicted by comparing the calculated lattice energy of the hypothetical cocrystal with the sum of the lattice energies of the pure components. researchgate.net If the cocrystal's lattice energy is significantly lower (more negative), its formation is considered energetically favorable. researchgate.net These calculations often employ atom-atom potential models that account for electrostatic, dispersion, and repulsion forces between molecules. acs.org In the context of this compound, these methods could be used to screen a library of potential coformers to predict which pairs are most likely to form stable cocrystals.

Table 3: Illustrative Lattice Energy Calculations for Predicting Cocrystal Formation This table presents hypothetical data comparing the stability of a potential cocrystal against its individual components.

| Crystal Form | Calculated Lattice Energy (kJ/mol) |

|---|---|

| This compound (Component A) | -110 |

| Coformer (Component B) | -95 |

| Sum of Component Energies (A + B) | -205 |

| Predicted Cocrystal (A:B) | -220 |

| Energy of Formation (ΔE) | -15 |

A negative ΔE suggests the cocrystal is thermodynamically more stable than the individual components, making its formation likely.

Virtual Cocrystal Screening Methodologies for Coformer Selection

The selection of an appropriate coformer is a critical step in the design of cocrystals. Traditional experimental screening can be time-consuming and resource-intensive. Consequently, computational or "virtual" screening methodologies have become indispensable tools for the rational pre-selection of promising coformer candidates, thereby streamlining the experimental process. ekb.eg These in silico strategies aim to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API), in this case, this compound, and a library of potential coformers by evaluating the intermolecular interactions that govern crystal packing. researchgate.net The primary assumption underlying these methods is that a stable cocrystal will form if the multi-component crystal lattice is thermodynamically more favorable than the crystal lattices of the individual pure components. researchgate.netnih.gov

Several computational approaches are employed for virtual cocrystal screening, each with varying levels of theory and computational cost. These include methods based on molecular electrostatic potential surfaces (MEPS), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and lattice energy calculations. researchgate.net Often, a combination of these methods provides a more accurate prediction. nih.gov For a molecule like this compound, which possesses multiple hydrogen bond donors (-NH₂) and acceptors (C=O), as well as halogen atoms (Br, Cl) capable of forming halogen bonds, these computational tools are particularly valuable for dissecting the complex interplay of possible non-covalent interactions. acs.org

Molecular Electrostatic Potential Surface (MEPS) Analysis

The MEPS method is a powerful tool for identifying and quantifying the sites on a molecule that are most likely to engage in intermolecular interactions. nih.gov It calculates the electrostatic potential on the electron density surface of a molecule, visually representing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). ugr.es

For this compound, the MEPS map would reveal:

Negative Potential (Vs,min): Concentrated around the carbonyl oxygen and, to a lesser extent, the chlorine and bromine atoms, indicating their roles as hydrogen or halogen bond acceptors.

Positive Potential (Vs,max): Located on the amide hydrogens, identifying them as strong hydrogen bond donors. A region of positive potential, known as a "σ-hole," may also be present on the outer side of the bromine and chlorine atoms, making them potential halogen bond donors. acs.org

By calculating the Vs,min and Vs,max values for both this compound and a library of potential coformers, it is possible to rank coformers based on the principle of electrostatic complementarity. nih.gov A strong interaction is predicted between a high Vs,max on one molecule and a low Vs,min on the other. This allows for a semi-quantitative estimation of the strength of potential hydrogen and halogen bonds, which are the primary drivers of cocrystal formation. rsc.org

Table 1: Illustrative MEPS-Based Screening of Coformers for this compound

This interactive table provides a hypothetical ranking of potential coformers based on calculated Molecular Electrostatic Potential Surface values. A larger negative energy difference (ΔE) suggests a higher probability of cocrystal formation.

| Coformer | Coformer Vs,min (kcal/mol) (H-bond Acceptor) | This compound Vs,max (kcal/mol) (H-bond Donor) | Interaction Energy (ΔE) (kcal/mol) | Predicted Rank |

| Isonicotinamide | -55.8 | 45.2 | -10.6 | 1 |

| 4,4'-Bipyridine | -48.3 | 45.2 | -3.1 | 5 |

| Succinic Acid | -62.5 | 45.2 | -17.3 | 2 |

| Adipic Acid | -60.1 | 45.2 | -14.9 | 3 |

| Benzoic Acid | -58.9 | 45.2 | -13.7 | 4 |

Note: The data in this table is illustrative and intended to demonstrate the output of a typical MEPS analysis. It is not based on actual experimental results.

COSMO-RS Method

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a thermodynamic method that combines quantum chemical calculations with statistical thermodynamics to predict chemical potentials in liquids. rsc.orgresearchgate.net In the context of cocrystal screening, COSMO-RS is used to calculate the excess enthalpy of mixing (Hex) for a liquid-state mixture of the API and a coformer. nih.gov

A negative Hex value indicates that the mixture is enthalpically more stable than the pure components, suggesting that attractive interactions (like hydrogen or halogen bonds) between the API and coformer are stronger than the self-interactions of the individual molecules. researchgate.net This implies a thermodynamic driving force for cocrystallization. By calculating Hex for this compound with a wide range of coformers, a ranked list can be generated, prioritizing candidates with the most negative Hex values for experimental trials. nih.gov

Table 2: Illustrative COSMO-RS Screening for this compound Coformers

This interactive table shows a hypothetical ranking of coformers based on the calculated excess enthalpy of mixing (Hex) with this compound. More negative values indicate a higher likelihood of cocrystal formation.

| Coformer | Hex (kJ/mol) | Likelihood of Cocrystal Formation | Predicted Rank |

| Pyrogallol | -8.5 | High | 1 |

| Isonicotinamide | -7.2 | High | 2 |

| Glutaric Acid | -6.8 | Medium | 3 |

| Nicotinamide | -5.1 | Medium | 4 |

| Urea (B33335) | -3.5 | Low | 5 |

Note: The data in this table is illustrative and intended to demonstrate the output of a typical COSMO-RS screening. It is not based on actual experimental results.

Lattice Energy Calculations

A fundamental principle of crystal engineering is that a cocrystal will only form if it is thermodynamically more stable than a simple physical mixture of its components. researchgate.net Lattice energy calculations provide a direct way to assess this. This method involves:

Predicting the most stable crystal structures for the pure API (this compound), the pure coformer, and the potential cocrystal using Crystal Structure Prediction (CSP) algorithms. ekb.eg

Calculating the lattice energy for each of these predicted structures.

Comparing the lattice energy of the cocrystal (Elatt,cocrystal) with the sum of the lattice energies of the pure components (Elatt,API + Elatt,coformer).

The energy difference (ΔElatt) is calculated as: ΔElatt = Elatt,cocrystal - (Elatt,API + Elatt,coformer)

A negative ΔElatt indicates that the cocrystal is energetically favored, making its formation probable. researchgate.net This method is computationally intensive but provides a more direct and often more accurate prediction of cocrystal stability compared to methods that rely on liquid-state or gas-phase properties.

Table 3: Illustrative Lattice Energy Comparison for this compound Cocrystals

This interactive table presents a hypothetical comparison of lattice energies. A negative ΔElatt signifies that the cocrystal is thermodynamically more stable than the individual components.

| Coformer | Elatt,cocrystal (kJ/mol) | Elatt,API + Elatt,coformer (kJ/mol) | ΔElatt (kJ/mol) | Predicted to Form? |

| Isonicotinamide | -235.5 | -225.0 | -10.5 | Yes |

| Adipic Acid | -260.1 | -252.3 | -7.8 | Yes |

| Nicotinamide | -228.4 | -226.1 | -2.3 | Marginal |

| Urea | -210.7 | -211.5 | +0.8 | No |

Note: The data in this table is illustrative and intended to demonstrate the output of a typical lattice energy calculation study. It is not based on actual experimental results.

Reaction Mechanisms and Pathways Involving 4 Bromo 3 Chlorobenzamide

Mechanistic Elucidation of Catalyzed Organic Reactions

Transition metal catalysis provides powerful tools for forming new bonds, and 4-Bromo-3-chlorobenzamide serves as a valuable substrate in many such transformations. The presence of two different halogen atoms (Br and Cl) on the aromatic ring introduces opportunities for selective functionalization.

The cornerstone of many cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, is a catalytic cycle that hinges on the sequential processes of oxidative addition and reductive elimination. libretexts.orglibretexts.org For a substrate like this compound, a low-valent transition metal catalyst, typically Palladium(0) or Nickel(0), initiates the cycle. libretexts.orgbhu.ac.in

Oxidative Addition : This is the initial, often rate-determining, step where the metal center inserts into the carbon-halogen bond. This process increases the metal's oxidation state and coordination number by two. libretexts.orglibretexts.orgscribd.com A critical aspect of this compound is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more readily cleaved than the C-Cl bond, allowing for chemoselective oxidative addition. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to functionalize the C-Br position while leaving the C-Cl bond intact.

Reductive Elimination : This is the final, product-forming step of the catalytic cycle. libretexts.orgscribd.com After the desired molecular fragments have been assembled on the metal center (e.g., via transmetalation in a Suzuki coupling), they are expelled as the final product. This process is the microscopic reverse of oxidative addition, reducing the metal's oxidation state by two and regenerating the active catalyst. libretexts.org For reductive elimination to occur, the groups to be coupled must typically be positioned cis to each other on the metal's coordination sphere. libretexts.org

A generalized catalytic cycle for a Suzuki-Miyaura coupling involving this compound is depicted below, highlighting the key mechanistic steps.

| Step | Description |

| 1. Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. |

| 2. Oxidative Addition | The Pd(0) catalyst selectively inserts into the C-Br bond of this compound to form a Pd(II) intermediate. |

| 3. Transmetalation | An organoboron reagent (R-B(OR)₂) transfers its organic group to the Pd(II) center, displacing the halide. |

| 4. Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

Table 1: Key Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling.

The amide group in this compound can act as a directing group, facilitating the cleavage of an otherwise inert C-H bond, typically at the ortho position (C-2 or C-6). acs.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical synthetic route. acs.orgresearchgate.net

The mechanism usually involves the formation of a cyclometalated intermediate. nih.gov Catalysts based on cobalt, rhodium, or palladium are commonly employed. researchgate.netnih.govacs.org However, the electronic properties of the substrate are crucial. The presence of electron-withdrawing halogen substituents in this compound makes the aromatic ring electron-deficient. This can slow down the C-H activation step and may allow competitive side reactions, such as nucleophilic attack, to occur. rsc.org In some cases, N-haloamides (e.g., N-chloro or N-bromo benzamides) are used where the N-X bond acts as an internal oxidant to facilitate the catalytic cycle. acs.orgresearchgate.net

The choice of catalyst and, critically, the ancillary ligands, is paramount in controlling the outcome of reactions involving this compound. Ligands can tune the steric and electronic properties of the metal center, thereby influencing reactivity and selectivity. sigmaaldrich.commdpi.com

Chemoselectivity : In cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) can enhance the reactivity of the metal catalyst, enabling the activation of the stronger C-Cl bond if desired. sigmaaldrich.com Conversely, less reactive catalyst systems can be used to ensure selective reaction at the C-Br bond.

Regioselectivity : In C-H activation, the ligand can influence which ortho C-H bond (C-2 vs. C-6) is activated, although in a symmetrical molecule like this compound this is not a factor. However, the ligand framework is critical for the stability and reactivity of the cyclometalated intermediate. researchgate.net

Catalyst Choice : Different metals offer different reactivity profiles. Palladium is widely used for a vast range of cross-coupling reactions. bhu.ac.inacs.org Cobalt catalysts have emerged as cost-effective and highly effective alternatives for C-H activation/annulation reactions, often utilizing an internal oxidant strategy with N-chlorobenzamides. nih.govacs.orgresearchgate.netacs.org

| Catalyst System | Reaction Type | Role in Selectivity |

| Pd(OAc)₂ / Buchwald Ligands | Cross-Coupling | Bulky, electron-rich ligands promote oxidative addition, allowing for the functionalization of both C-Br and the less reactive C-Cl bonds. sigmaaldrich.comacs.org |

| Cp*Co(III) | C-H Activation/Annulation | Utilizes the amide as a directing group and often an N-Cl or N-O bond as an internal oxidant to drive the catalytic cycle. acs.orgresearchgate.net |

| Cu(I) / Oxalohydrazide Ligands | Nucleophilic Substitution | Catalyzes C-O or C-N bond formation via nucleophilic substitution of the aryl halides, with high turnover numbers. nih.gov |

Table 2: Influence of Catalyst and Ligand Systems.

C-H Activation and Functionalization Mechanisms

Nucleophilic Substitution Reactions of Halogen Atoms

While aryl halides are generally resistant to classical S_N2 reactions, they can undergo nucleophilic aromatic substitution (S_NAr) under specific conditions. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the electron-withdrawing amide group, along with the inductive effect of the halogens themselves, activates the ring for S_NAr. Nucleophiles can displace either the bromide or chloride ion. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, primarily because bromide is a better leaving group than chloride. libretexts.org This differential reactivity allows for selective substitution at the C-4 position. These reactions often require strong nucleophiles and may need elevated temperatures or copper catalysis to proceed efficiently. chlorobenzene.ltd

Oxidation and Reduction Pathways of the Benzamide (B126) Moiety

The benzamide functional group itself can undergo oxidation and reduction.

Reduction : The amide group is generally robust, but its carbonyl can be reduced to a methylene (B1212753) group (CH₂). This transformation converts the benzamide into a benzylamine (B48309) derivative. A common and powerful reagent for this is lithium aluminum hydride (LiAlH₄). smolecule.com More recently, transition metal-free catalytic methods using hydrosilanes, such as pinacolborane (HBPin), have been developed for the reduction of primary amides under milder conditions. rsc.org These methods often show excellent functional group tolerance, leaving the aryl-halogen bonds intact. rsc.org

Oxidation : The amide group is highly resistant to oxidation. The aromatic ring can be oxidized under very harsh conditions, but this is typically a destructive process and not a synthetically useful pathway. The primary reaction involving oxidizing agents and benzamides often occurs at other positions if available, or requires specific N-substituted derivatives (e.g., N-bromo compounds). researchgate.net

Electrophilic and Radical Reaction Pathways

Electrophilic Reactions : The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation). This is due to the combined electron-withdrawing effects of the chloro, bromo, and amide substituents. While reactions may be forced under harsh conditions, they are often low-yielding and may lack regioselectivity. The directing effects of the existing groups would compete, making the outcome difficult to predict.

Radical Reactions : The carbon-halogen bonds can participate in radical reactions. For instance, under certain conditions, particularly involving transition metal catalysis or photolysis, radical intermediates can be formed. These pathways can lead to coupling products or other functionalizations. acs.org The use of reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator can be used for brominations, though typically on activated positions like benzylic C-H bonds, which are absent here. sci-hub.se However, radical pathways are a key aspect of certain modern cross-coupling reactions.

Rearrangement Reactions of Benzamide Derivatives

Benzamide and its derivatives can undergo several important rearrangement reactions, which typically involve the migration of a group to an electron-deficient nitrogen atom. These reactions are fundamental in organic synthesis for transforming amides into amines or other nitrogen-containing functional groups. The key intermediates in many of these transformations are isocyanates. The primary rearrangement reactions applicable to benzamide derivatives include the Hofmann, Curtius, and Lossen rearrangements.

Hofmann Rearrangement

The Hofmann rearrangement, also known as the Hofmann degradation, converts a primary amide into a primary amine with one fewer carbon atom. researchgate.netnumberanalytics.comhiralalpaulcollege.ac.in The reaction is typically carried out using a halogen (bromine or chlorine) and a strong base like sodium hydroxide. numberanalytics.com

The general mechanism proceeds through several steps:

N-Halogenation : The amide reacts with the halogen in the presence of a base to form an N-haloamide intermediate. For a substrate like this compound, this would be N-chloro-4-bromo-3-chlorobenzamide or N-bromo-4-bromo-3-chlorobenzamide.

Anion Formation : The base abstracts the acidic N-H proton from the N-haloamide, forming an anion. tmv.ac.in

Rearrangement : The crucial step involves the rearrangement of the anion. The aryl group (in this case, the 4-bromo-3-chlorophenyl group) migrates from the carbonyl carbon to the nitrogen atom, displacing the halide ion. This concerted step results in the formation of an isocyanate. tmv.ac.inmasterorganicchemistry.comoup.com

Hydrolysis : Under the aqueous basic conditions of the reaction, the isocyanate intermediate is hydrolyzed to a carbamic acid, which is unstable and rapidly decarboxylates (loses CO2) to yield the primary amine, 4-bromo-3-chloroaniline (B1265746). masterorganicchemistry.com

Kinetic studies on the Hofmann rearrangement of substituted N-chlorobenzamides provide insight into the electronic effects of substituents on the reaction rate. A study on 4- and 5-substituted 2-chloro-N-chlorobenzamides demonstrated that the reaction proceeds via a concerted mechanism, where the migration of the aryl group and the departure of the chloride ion occur simultaneously. oup.comoup.com The presence of electron-donating groups on the migrating phenyl ring accelerates the reaction, while electron-withdrawing groups decelerate it. This is because electron-donating groups can better stabilize the partial positive charge that develops on the migration origin in the transition state. oup.com

For this compound, both the bromo and chloro substituents are electron-withdrawing, which would be expected to decrease the rate of rearrangement compared to unsubstituted benzamide.

Table 1: Kinetic Data for the Hofmann Rearrangement of Substituted 2-Chloro-N-chlorobenzamides at 30.00°C oup.com

| Substituent (at position 4 or 5) | Rate Constant (k₁) x 10⁴ (sec⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (e.u.) |

|---|---|---|---|

| 4-OCH₃ | 152 | 22.2 | 10.3 |

| 4-CH₃ | 17.0 | 22.9 | 8.6 |

| H (2-chloro only) | 1.58 | 24.3 | 9.0 |

| 5-Cl | 0.294 | 24.7 | 7.1 |

| 4-Cl | 0.245 | 25.5 | 9.1 |

| 4-NO₂ | 0.00417 | 27.9 | 9.9 |

Curtius Rearrangement

The Curtius rearrangement is another versatile method for producing primary amines from carboxylic acid derivatives. nih.gov The reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. testbook.comresearchgate.netuq.edu.au The resulting isocyanate can be trapped with various nucleophiles; for instance, reaction with water leads to the formation of a primary amine after decarboxylation. nih.gov

To apply this to this compound, one would first need to convert the amide to the corresponding carboxylic acid (4-bromo-3-chlorobenzoic acid) or its acid chloride. The acid chloride can then be treated with an azide salt, such as sodium azide, to form 4-bromo-3-chlorobenzoyl azide. rsc.org Heating this acyl azide intermediate would induce the rearrangement.

The mechanism is believed to be a concerted process where the R group migrates to the nitrogen as nitrogen gas is expelled, with complete retention of the migrating group's stereochemistry. nih.gov Although an acyl nitrene has been proposed as a possible intermediate, efforts to trap it have generally been unsuccessful, suggesting that if it forms, it has a very short lifetime. nih.gov

Lossen Rearrangement

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives (often O-acyl derivatives) into an isocyanate. tmv.ac.inwikipedia.org The reaction is typically promoted by heat or base. wiley-vch.de Similar to the Hofmann and Curtius rearrangements, the isocyanate intermediate can be hydrolyzed to form a primary amine and carbon dioxide. wikipedia.org

The mechanism starts with the deprotonation of the hydroxamic acid derivative by a base. The resulting conjugate base then rearranges, with the migrating group moving from the carbonyl carbon to the nitrogen and displacing a carboxylate anion as the leaving group. wikipedia.org The presence of electron-withdrawing groups on the leaving carboxylate group can facilitate the reaction. hiralalpaulcollege.ac.in

Supramolecular Chemistry and Crystal Engineering of 4 Bromo 3 Chlorobenzamide

Cocrystal Formation and Design Principles: A General Benzamide (B126) Perspective

The design of cocrystals relies on the predictable formation of intermolecular interactions, known as supramolecular synthons. For benzamides, these interactions are well-documented and provide a basis for hypothesizing the behavior of derivatives like 4-bromo-3-chlorobenzamide.

Analysis of Hydrogen Bonding Motifs in Benzamide Cocrystals

Benzamides are characterized by the primary amide functional group (-CONH2), which is a versatile hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structures of many benzamides and their cocrystals, two primary hydrogen bonding motifs are commonly observed:

Amide-Amide Homosynthon: Benzamide molecules often self-assemble via a robust R²₂(8) graph set motif, where two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds. nih.govuea.ac.uk This is a highly predictable interaction in the absence of competing functional groups.

Acid-Amide Heterosynthon: When cocrystallized with carboxylic acids, benzamides frequently form a highly stable acid-amide R²₂(8) heterosynthon. rsc.orgresearchgate.net This interaction involves a hydrogen bond between the carboxylic acid's O-H group and the amide's carbonyl oxygen, and another between the amide's N-H and the carboxylic acid's carbonyl oxygen. The prevalence of this motif makes it a cornerstone of benzamide cocrystal design.

In a hypothetical cocrystal of this compound, these fundamental motifs would be expected to play a significant role. The presence of bromine and chlorine atoms could further influence the crystal packing through weaker interactions like halogen bonds.

Identification and Utilization of Supramolecular Synthons

The supramolecular synthon approach is a powerful tool in crystal engineering for creating solids with desired architectures. acs.org For halogenated benzamides, the interplay between strong hydrogen bonds and weaker halogen bonds (C-Br···O, C-Cl···O, C-Br···N, etc.) can lead to complex and diverse structural landscapes. jst.go.jpresearchgate.net

Studies on related halobenzamides have shown that it is possible to design ternary (three-component) cocrystals by combining robust hydrogen-bonding synthons with halogen-bonding interactions. For instance, systems have been constructed where a 4-halobenzamide and a dicarboxylic acid form a primary hydrogen-bonded network, which then incorporates a third component like 1,4-dinitrobenzene (B86053) through halogen···nitro interactions. researchgate.net While not demonstrated for this compound specifically, this strategy highlights the potential for its use in constructing complex supramolecular assemblies.

Table 1: Common Supramolecular Synthons in Benzamide Systems

| Synthon Type | Interacting Groups | Typical Graph Set | Reference |

| Amide-Amide Homosynthon | Amide + Amide | R²₂(8) | nih.govuea.ac.uk |

| Acid-Amide Heterosynthon | Carboxylic Acid + Amide | R²₂(8) | rsc.orgresearchgate.net |

| Halogen Bond | C-X···O/N (X=Cl, Br) | - | jst.go.jpresearchgate.net |

Crystal Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. There are no specific studies reported on the crystal polymorphism or pseudopolymorphism (solvates or hydrates) of this compound.

Research on benzamide itself reveals a rich polymorphic landscape, with at least three known forms that exhibit different hydrogen-bonding patterns and packing arrangements. nih.gov It is plausible that this compound could also exhibit polymorphism, driven by different possible arrangements of its hydrogen and halogen bonds, but this remains unconfirmed without experimental investigation.

Solid-State Cocrystallization Methodologies

Mechanochemical methods like grinding and slurry conversion are common techniques for screening and producing cocrystals, often proving more efficient and environmentally friendly than traditional solvent evaporation methods.

Solvent-Assisted Grinding Techniques

Liquid-assisted grinding (LAG) involves grinding two or more solid components together with a small amount of a liquid. This technique has been successfully used to prepare cocrystals of various active pharmaceutical ingredients and other organic molecules, including other amides. google.com The liquid acts as a catalyst, facilitating molecular mobility and the formation of the thermodynamically stable cocrystal phase. While this method is generally applicable, there are no specific reports of its use to form cocrystals of this compound.

Slurry Cocrystallization Approaches

Slurry cocrystallization involves stirring a suspension of the solid starting materials in a solvent in which they have low to moderate solubility. Over time, the initial solids dissolve and the more stable cocrystal phase crystallizes from the solution. This method is effective for both screening and production. acs.org The principles of slurry conversion are broadly applicable to benzamide systems, but specific experimental conditions or outcomes for this compound have not been documented in the scientific literature.

Isostructurality and Halogen/Methyl Interchange Phenomena in Cocrystals

The fields of supramolecular chemistry and crystal engineering focus on designing and synthesizing crystalline materials with desired physical and chemical properties by controlling the arrangement of molecules in the solid state. A key strategy in this endeavor is the concept of isostructurality, where different molecules crystallize in the same or very similar structures. This allows for the fine-tuning of material properties by making small, targeted chemical modifications. In the context of this compound, the potential for forming isostructural cocrystals, particularly through halogen and methyl group interchanges, presents a fascinating area of study.

In the realm of benzamide cocrystals, studies have been conducted on related compounds that shed light on the potential for isostructurality in this compound systems. For example, research on cocrystals of 4-bromobenzamide (B181206) with a series of n-alkanedicarboxylic acids has demonstrated the successful application of synthon theory to create predictable supramolecular structures. acs.orgresearchgate.net In these cases, the robust acid-amide heterosynthon directs the primary assembly, while weaker interactions, such as halogen-halogen contacts, influence the finer details of the crystal packing. acs.orgresearchgate.net This work also highlighted the concept of Br/OH isostructurality as a design strategy. acs.orgresearchgate.net

For this compound, the presence of two different halogen atoms on the phenyl ring adds another layer of complexity and opportunity. The potential for forming isostructural series could be explored by cocrystallizing it with a suitable coformer and then comparing the resulting structure with cocrystals of other dihalogenated benzamides. The success of obtaining isostructural crystals would largely depend on the dominance of strong and predictable supramolecular synthons, such as the acid-amide heterosynthon, which can enforce a particular packing motif. acs.org

The following table summarizes key concepts and findings from related systems that are relevant to the study of isostructurality in this compound cocrystals.

| Phenomenon | Key Findings/Principles | Relevance to this compound | References |

| Cl/Br Isostructurality | Based on the similar size and shape of chlorine and bromine atoms. | The chloro and bromo substituents on the benzamide ring could potentially be interchanged with other halogens in a cocrystal lattice, leading to a series of isostructural materials. | researchgate.net |

| Halogen/Methyl Interchange | Has been attempted in p-chloro- and p-methylbenzamide cocrystals but did not result in isostructural pairs. | Suggests that achieving isostructurality by replacing a halogen on the this compound ring with a methyl group in a cocrystal might be difficult due to differences in their steric and electronic properties. | ucl.ac.ukamazonaws.comacs.org |

| Supramolecular Synthons | Robust and predictable synthons, like the acid-amide heterosynthon, are crucial for directing the assembly of cocrystals and can facilitate the formation of isostructural series. | The formation of strong hydrogen-bonded synthons between this compound and a coformer would be a key strategy to promote isostructurality with other substituted benzamides. | acs.orgresearchgate.netacs.org |

| Br/OH Isostructurality | Has been used as a design strategy in 4-bromobenzamide cocrystals. | This principle could potentially be extended to design cocrystals of this compound that are isostructural with corresponding hydroxy-substituted benzamide cocrystals. | acs.orgresearchgate.net |

Further research involving the systematic cocrystallization of this compound and its analogues with a variety of coformers is needed to fully explore the potential for isostructurality and halogen/methyl interchange phenomena in this system. Such studies would provide valuable insights into the interplay of different non-covalent interactions in directing crystal packing and would contribute to the rational design of new crystalline materials with tailored properties.

Advanced Research Applications of 4 Bromo 3 Chlorobenzamide and Its Derivatives

Utilization as Pharmaceutical Scaffolds and Chemical Intermediates in Drug Discovery

The unique arrangement of bromine and chlorine atoms on the benzamide (B126) core of 4-bromo-3-chlorobenzamide provides a valuable starting point for the synthesis of new pharmacologically active molecules. Researchers are actively exploring its potential in creating novel drugs.

Rational Design of Bioactive Analogs for Specific Molecular Targets

The strategic design of analogs based on the this compound scaffold is a key area of research. By modifying the core structure, scientists can develop compounds that interact with specific biological targets.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, the bromine and chlorine atoms on the benzamide structure can enhance hydrophobic interactions with target proteins. vulcanchem.com The position of these halogens is critical; for example, ortho-substitution of chlorine has been shown to improve how the molecule fits into its target, compared to meta or para positions.

Computational docking methods are employed to predict the binding affinity of these designed analogs to their molecular targets. A strong predicted binding energy can indicate a potent inhibitory effect.

Derivatives of this compound have been investigated for a range of therapeutic areas:

Antitubercular Agents: A series of meta-amido bromophenols, derived from structures related to this compound, have shown promising inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Ra. jst.go.jp The ortho-bromophenol part of the molecule was identified as a key pharmacophore for this activity. jst.go.jp

Enzyme Inhibitors: Bromo-chloro benzamides have demonstrated inhibitory activity against enzymes like PI3Kα and tropomyosin receptor kinases (TRKs), suggesting potential applications in cancer therapy. vulcanchem.com

Antimicrobial and Anticancer Properties: The benzamide structure with halogen substituents is of significant interest for its antimicrobial and anticancer activities. These compounds are thought to work by disrupting the cell membranes of bacteria or by inducing programmed cell death (apoptosis) in cancer cells.

Synthetic Building Blocks for Novel Chemical Entities

This compound serves as a versatile building block for creating novel chemical entities (NCEs). cymitquimica.com Its reactive sites allow for the attachment of various chemical groups, leading to a diverse library of new compounds.

The synthesis of these new molecules often involves coupling reactions where the bromine atom is replaced, or the amide group is modified. For example, it can be used in the synthesis of more complex molecules like N-(3-amino-4-chlorophenyl)-4-bromo-3-chlorobenzamide. molport.com

Role in Agrochemical Development and Material Science

The applications of this compound extend beyond pharmaceuticals into the realms of agriculture and material science.

Intermediate for Synthesis of Herbicides and Pesticides

In the agricultural sector, related compounds like 4-bromo-2-chlorobenzamide (B1343082) are used as intermediates in the production of pesticides and herbicides, contributing to crop protection. lookchem.com The synthesis of benzamide derivatives for potential insecticide activity has been explored, with studies showing that compounds like N-(3-bromophenyl)-4-chlorobenzamide are promising candidates. uminho.ptresearchgate.net These compounds are synthesized through reactions of substituted benzoic acids and anilines. uminho.ptresearchgate.net

Application in Specialty Polymer and Resin Synthesis

The chemical properties of this compound make it a candidate for use in the synthesis of specialty polymers and resins. google.com The reactivity of the aromatic ring and the amide group allows for its incorporation into polymer chains, potentially imparting specific properties such as flame retardancy or altered mechanical strength.

In Vitro Biological Activity Investigations (Methodological Focus)

To understand the potential of this compound derivatives, researchers conduct a variety of in vitro biological activity studies. These laboratory-based assays provide crucial information on how these compounds interact with biological systems at a molecular level.

A key methodological focus is the use of cell-based assays and enzyme inhibition studies. For example, to evaluate antitubercular activity, researchers use cultures of Mycobacterium tuberculosis and measure the inhibition of bacterial growth. jst.go.jp For anticancer research, various cancer cell lines are used to test the cytotoxicity of the compounds. grafiati.com

The general procedure for synthesizing derivatives often involves reacting a substituted aniline (B41778) with a benzoyl chloride in the presence of a base. mdpi.comresearchgate.net The resulting products are then purified and their structures are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

The following table summarizes some of the methodologies used to investigate the biological activity of related benzamide derivatives:

| Biological Target | Methodology | Key Findings | References |

| Mycobacterium tuberculosis | Broth microdilution assay with Mtb H37Ra | meta-amido bromophenols showed good inhibitory activity. | jst.go.jp |

| Cancer Cell Lines | MTT assay | Certain N-phenylbenzamide derivatives showed significant inhibitory activity against various cancer cell lines. | grafiati.com |

| Bacterial Strains | Disk diffusion method | Oxazine derivatives with a 4-chlorobenzamide (B146232) group showed antibacterial potency. | ekb.eg |

| Enzyme Inhibition | In vitro kinase assays | Bromo-chloro benzamides exhibited inhibitory activity against PI3Kα and TRKs. | vulcanchem.com |

These in vitro studies are essential for identifying promising lead compounds that can then be further developed in preclinical and clinical research.

Assessment of Antimicrobial Activity Against Bacterial and Fungal Strains in vitro

Derivatives of this compound have been synthesized and evaluated for their potential to combat various microbial pathogens. The antimicrobial efficacy is often influenced by the nature of the substituents attached to the core benzamide structure.

For instance, a series of N-(3,5-di- and 1,3,5-trimethylpyrazole-4-yl)-4-substituted benzamides, including a 4-bromo and a 4-chloro derivative, were synthesized and tested for their antimicrobial properties. However, these specific compounds exhibited only weak antibacterial activity in vitro. nih.govchemscene.comconicet.gov.aruwindsor.ca

In contrast, more complex derivatives have shown significant promise. One study reported the synthesis of N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide. This compound demonstrated notable antifungal activity against fungal strains such as Aspergillus flavus and Aspergillus niger, with performance reported to be superior to the reference drug. mdpi.com The same study also confirmed its antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Other research has explored chalcone (B49325) derivatives, with a 4-bromo-3′,4′-dimethoxysubstituted chalcone showing activity against Gram-negative bacteria. nih.gov The core idea that the halogenated benzamide structure contributes to antimicrobial effects is supported by findings that compounds like N-(4-Bromophenyl)-2-chloro-benzamide are thought to work by disrupting the biosynthesis of essential bacterial lipids, which compromises the integrity of the cell membrane. mdpi.com

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| N-(1,3,5-trimethylpyrazole-4-yl)-4-bromobenzamide | Bacteria | Weak antibacterial activity | nih.gov |

| N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide | Aspergillus flavus, Aspergillus niger | Good antifungal activity, better than reference drug | mdpi.com |

| 4-bromo-3′,4′-dimethoxychalcone | Gram-negative bacteria | Active against tested strains | nih.gov |

Evaluation of Anti-Biofilm Properties in vitro

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Research into derivatives of this compound has revealed their potential as anti-biofilm agents.

Studies on N-pyridinylbenzamide derivatives have shown their effectiveness as quorum sensing inhibitors against Pseudomonas aeruginosa, a bacterium notorious for forming resilient biofilms. sigmaaldrich.combldpharm.com By interfering with cell-to-cell communication (quorum sensing), these compounds can prevent the formation of biofilms. sigmaaldrich.combldpharm.com Similarly, a benzamide-benzimidazole hybrid molecule, known as M64, demonstrated synergistic activity when combined with antibiotics like meropenem (B701) or tobramycin, significantly enhancing the disruption of P. aeruginosa biofilms. alfa-chemistry.com

The anti-biofilm activity is not limited to bacteria. Certain 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides have been investigated for their effects on Candida albicans, a pathogenic yeast. One derivative, ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate, was particularly potent, showing a Biofilm Inhibition Concentration (BIC50) of just 0.01 µM. nih.gov

Research into 3-amidocoumarin derivatives found that the inclusion of a bromo substituent on the coumarin (B35378) ring enhanced the antibiofilm activity against P. aeruginosa. frontiersin.org Another study on a diarylhydrazone derivative, N-[( E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline, reported significant inhibition of biofilm formation in Staphylococcus aureus. nih.gov

Table 2: In Vitro Anti-Biofilm Activity of Selected Benzamide Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| Ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate | Candida albicans | BIC50 = 0.01 µM | nih.gov |

| Benzamide-benzimidazole hybrid (M64) | Pseudomonas aeruginosa | Synergistic activity with meropenem or tobramycin | alfa-chemistry.com |

| 3-Amidocoumarin with bromo substituent | Pseudomonas aeruginosa | Enhanced biofilm inhibitory activity | frontiersin.org |

Characterization of Enzyme Inhibition Mechanisms in vitro (e.g., Matrix Metalloproteinases, TDP2)

The ability of this compound derivatives to inhibit specific enzymes is a key area of therapeutic research. Enzymes such as Matrix Metalloproteinases (MMPs) and Tyrosyl-DNA Phosphodiesterase 2 (TDP2) are important targets in various diseases.

Matrix Metalloproteinase (MMP) Inhibition: MMPs are involved in tissue remodeling and are implicated in diseases like heart failure and cancer. One study investigated the effects of an MMP inhibitor, PD166793, which has a (R)-2-(4'-bromo-biphenyl-4-sulfonyl-amino)-3-methyl-butyric acid structure. In in vitro tests, this compound was shown to reduce the activity of myocardial MMP-2 by approximately 100%, highlighting the potential of bromo-biphenyl structures in MMP inhibition. mit.edu Other research has focused on derivatives like N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-chlorobenzamide, which have been evaluated for their anticancer activity, a property often linked to the inhibition of enzymes such as MMPs. rsc.orgsmolecule.com

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: TDP2 is a DNA repair enzyme that helps cancer cells resist treatment with certain chemotherapeutic drugs known as topoisomerase II (TOP2) poisons. sigmaaldrich.comresearchgate.netresearchgate.net Inhibiting TDP2 could therefore make cancer cells more sensitive to these drugs. sigmaaldrich.comresearchgate.net Research into triazolopyrimidine and triazolopyridine scaffolds has explored the role of different substituents on the benzamide ring for TDP2 inhibition. In one study, a derivative where a nitro group was replaced with a bromo atom (compound 7f) resulted in weak inhibitory activity against TDP2, with an IC50 value of 80.9 μM. sigmaaldrich.com This indicates that while the benzamide scaffold is a starting point, the specific electronic properties of the substituents are critical for potent enzyme inhibition. sigmaaldrich.com

Other Enzyme Inhibition: Derivatives have also been tested against other enzymes. For example, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was identified as a highly potent urease inhibitor with an IC50 value of 0.0087 µM. rsc.org

Table 3: Enzyme Inhibition by Selected Benzamide Derivatives

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| (R)-2-(4'-bromo-biphenyl-4-sulfonyl-amino)-3-methyl-butyric acid (PD166793) | MMP-2 | ~100% inhibition in vitro | mit.edu |

| Triazolopyrimidine bromo-benzamide analogue (7f) | TDP2 | 80.9 µM | sigmaaldrich.com |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | Urease | 0.0087 µM | rsc.org |

Studies on Mycobacterium tuberculosis Growth Inhibition in vitro

Tuberculosis remains a major global health threat, and the development of new anti-tubercular agents is a priority. Benzamide derivatives have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis.

One area of focus has been the inhibition of the InhA enzyme, which is essential for the survival of M. tuberculosis. researchgate.netnih.gov While many studies involve computational design and docking, some compounds have been synthesized and tested in vitro. For example, a series of 2,2'-dithiobis(benzamide) analogues were tested against the H37Rv strain of M. tuberculosis. Among them, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] was found to be the most potent, with a Minimum Inhibitory Concentration (MIC) that was comparable or superior to existing drugs like streptomycin (B1217042) and kanamycin.

Another study on novel N-Pyrazolyl benzamide derivatives reported that the unsubstituted parent compound of the series (5a) exhibited an MIC of 25 µg/mL against Gram-positive bacteria, providing a baseline for its antitubercular potential. These findings underscore the value of the benzamide scaffold in the design of new agents to combat tuberculosis.

**Table 4: In Vitro Activity of Benzamide Derivatives Against *Mycobacterium tuberculosis***

| Compound/Derivative | Target Strain/Enzyme | Activity/Observation | Reference |

|---|---|---|---|

| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | M. tuberculosis H37Rv | MIC superior or equivalent to streptomycin | |